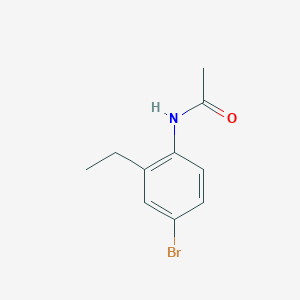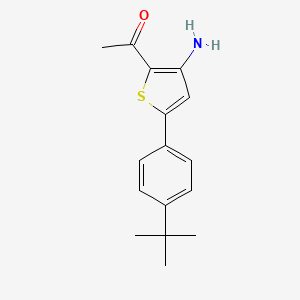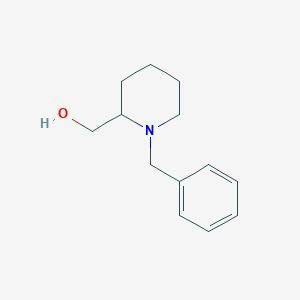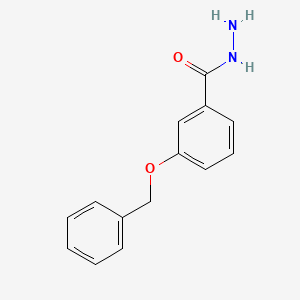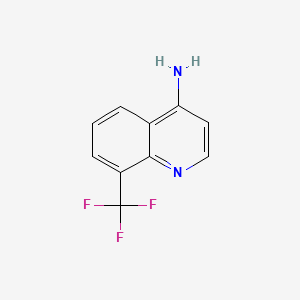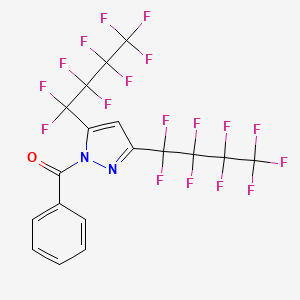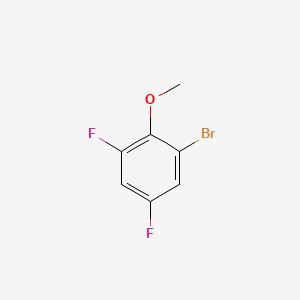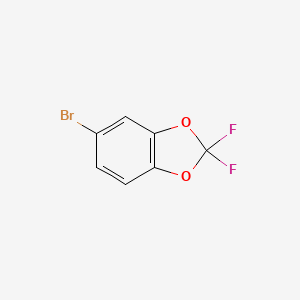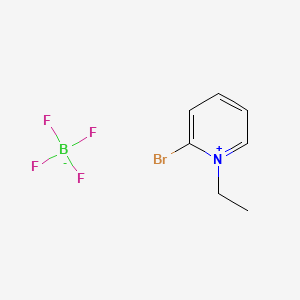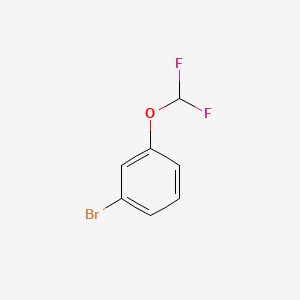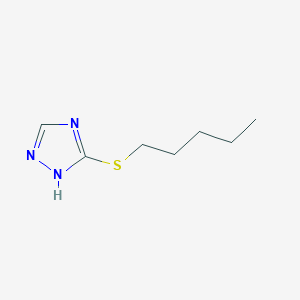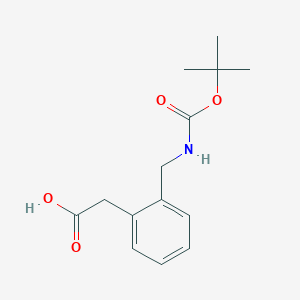
2-(Boc-aminomethyl)phenylacetic acid
Descripción general
Descripción
2-(Boc-aminomethyl)phenylacetic acid is a chemical compound that serves as an important intermediate in the synthesis of various peptides and pharmaceuticals. It is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group attached to an aminomethyl group, which is linked to a phenylacetic acid moiety. This compound is particularly relevant in the field of peptide synthesis, where the Boc group is used to protect the amino functionality during the assembly of peptide chains .
Synthesis Analysis
The synthesis of 2-(Boc-aminomethyl)phenylacetic acid derivatives can be achieved through various methods. One approach involves the protection of the amino group of 2-aminomethylphenylacetic acid using a Boc group, which can be conducted via condensation in a mixed solvent system, yielding up to 88.1% of the desired product . Another method includes the esterification of corresponding Boc-amino acids with 4-(bromomethyl)phenethyl alcohol, followed by a series of oxidation reactions, with overall yields ranging from 58 to 69% . Additionally, the synthesis of related Boc-protected amino acid derivatives can be performed through reductive alkylation or by using chiral arylhalides converted to arylphosphonates in a palladium-catalyzed cross-coupling reaction .
Molecular Structure Analysis
The molecular structure of 2-(Boc-aminomethyl)phenylacetic acid derivatives can be confirmed using various analytical techniques such as infrared spectroscopy (IR), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy. These methods ensure the correct structural identification and purity of the synthesized compounds .
Chemical Reactions Analysis
The Boc-protected amino group in 2-(Boc-aminomethyl)phenylacetic acid plays a crucial role in peptide synthesis, as it can be selectively deprotected under acidic conditions without affecting other functional groups in the molecule. This selective deprotection is essential for the stepwise construction of peptide chains . Moreover, the Boc group can also be used to protect amino functionalities in the synthesis of other bioactive molecules, such as phosphotyrosyl mimetics .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(Boc-aminomethyl)phenylacetic acid derivatives are influenced by the presence of the Boc protecting group. The Boc group increases the steric bulk and alters the hydrophobicity of the molecule, which can affect its solubility and reactivity. The stability of Boc-protected compounds under various conditions is also a critical factor in their application in solid-phase peptide synthesis, where acid-labile linkages are used . The comparison of different protecting methods for the amino group in 2-aminomethylphenylacetic acid revealed that the use of Boc provides a higher yield, although the deprotection step can be more challenging compared to other protecting groups like acetacetic ester .
Aplicaciones Científicas De Investigación
Solid-Phase Peptide Synthesis
2-(Boc-aminomethyl)phenylacetic acid plays a significant role in the field of peptide synthesis. Plaue and Heissler (1987) describe its utilization in the preparation of 4-(BOC-aminoacyloxymethyl)phenylacetic acids for solid-phase peptide synthesis, highlighting its importance in this domain (Plaue & Heissler, 1987).
Amino Group Protection
Zhao et al. (2014) explored the use of 2-(Boc-aminomethyl)phenylacetic acid as a protecting agent for the amino group in the synthesis of ceforanide, comparing it with other protecting agents like acetacetic ester. Their findings highlight its effectiveness and efficiency in protection but also the challenges in deprotection (Zhao, Wang, & Liu, 2014). Similarly, Wang Rong-geng (2008) discussed the protection of the amino group in 2-aminomethylphenylacetic acid using the tert-butyloxycarbonyl (BOC) group, emphasizing the optimal conditions and high yield of the process (Wang Rong-geng, 2008).
Synthesis and Characterization
Shafi et al. (2021) conducted a study focusing on the synthesis and characterization of BOC-protected thio-1,3,4-oxadiazol-2-yl derivatives, where 2-(Boc-aminomethyl)phenylacetic acid was used in the synthesis process. This research emphasizes its role in the development of compounds for industrial applications, including their structural and optical properties (Shafi, Rajesh, & Senthilkumar, 2021).
Chemical Ligation and Peptide Bond Formation
Crich and Banerjee (2007) utilized 2-(Boc-aminomethyl)phenylacetic acid in the native chemical ligation at phenylalanine. Their work demonstrates the compound's capability in facilitating the synthesis of complex peptides, showing its versatility in peptide bond formation (Crich & Banerjee, 2007).
Pharmaceutical Applications
In the pharmaceutical sector, 2-(Boc-aminomethyl)phenylacetic acid finds application in the synthesis of key intermediates. For instance, Chen et al. (2015) used it in the synthesis of N-Boc-3-hydroxyadamantylglycine, a crucial intermediate in the production of saxagliptin, a medication used in diabetes treatment (Chen, Wang, Tao, Deng, & Hu, 2015).
Safety And Hazards
Propiedades
IUPAC Name |
2-[2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-9-11-7-5-4-6-10(11)8-12(16)17/h4-7H,8-9H2,1-3H3,(H,15,18)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGPQRFCFBISLKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=CC=C1CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80373143 | |
| Record name | (2-{[(tert-Butoxycarbonyl)amino]methyl}phenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Boc-aminomethyl)phenylacetic acid | |
CAS RN |
40851-66-9 | |
| Record name | (2-{[(tert-Butoxycarbonyl)amino]methyl}phenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Boc-aminomethyl)phenylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

